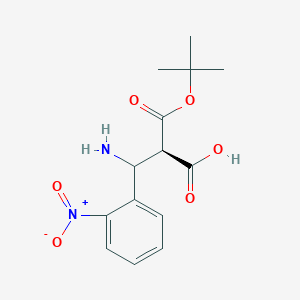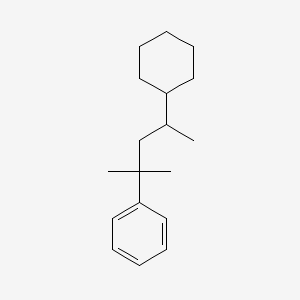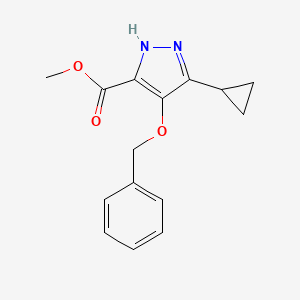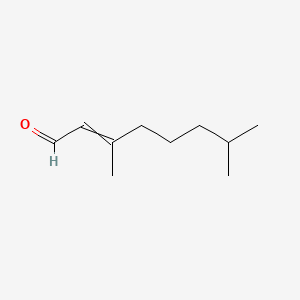![molecular formula C14H13ClN4O3 B13939887 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine CAS No. 873566-59-7](/img/structure/B13939887.png)
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications
準備方法
The synthesis of 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the pyrimidine derivative with a nitrating agent such as nitric acid.
Morpholine Substitution: The final step involves the substitution of a morpholine ring at the 4-position of the pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反応の分析
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:
4-(2,6-Dichloropyrimidin-4-yl)morpholine: This compound has similar structural features but lacks the nitro group, which may result in different biological activities.
2,4-Dichloro-6-methylpyrimidine: This compound has a different substitution pattern on the pyrimidine ring, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused ring system and are known for their potent kinase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
特性
CAS番号 |
873566-59-7 |
|---|---|
分子式 |
C14H13ClN4O3 |
分子量 |
320.73 g/mol |
IUPAC名 |
4-[2-chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H13ClN4O3/c15-14-16-12(10-2-1-3-11(8-10)19(20)21)9-13(17-14)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2 |
InChIキー |
ZQFABHRORNATPY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)
![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)








